molecular formula C16H21NO4 B2800996 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902893-57-5

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2800996
CAS No.: 1902893-57-5
M. Wt: 291.347
InChI Key: MBKBSLMKLGBAPO-UHFFFAOYSA-N
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Description

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields such as medicine, industry, and biology. This compound is known for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with octahydrobenzo[b][1,4]dioxin-6-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)aniline.

    Substitution: Formation of 2-halogen-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

Scientific Research Applications

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • 2-methoxy-N-(5,6,7,8-tetrahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Uniqueness

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific structural features, such as the presence of the octahydrobenzo[b][1,4]dioxin ring system. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKBSLMKLGBAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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